2-(2-Nitrophenyl)-1H-benzimidazole
Overview
Description
“2-(2-Nitrophenyl)-1H-benzimidazole” likely belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitro group attached to a benzene ring . They are used in the synthesis of dyes, pharmaceuticals, and rubber chemicals .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, a related compound, 2-nitrobenzyl, has been used in the synthesis of complex DNA microarrays . The method involves the use of phosphoramidites with a photolabile protecting group on the 3’-hydroxyl group .Scientific Research Applications
Potential Anticancer Agent
2-(2-Nitrophenyl)-1H-benzimidazole derivatives have been evaluated as potential anticancer agents. A study by Romero-Castro et al. (2011) synthesized and evaluated six 2-aryl-5(6)-nitro-1H-benzimidazole derivatives for cytotoxicity against various human neoplastic cell lines. One compound, in particular, displayed significant in vitro cytotoxic activity and potential as a potent anticancer agent due to its ability to induce apoptosis and arrest in the S phase of the cell cycle (Romero-Castro et al., 2011).
Intramolecular Aromatic Nucleophilic Substitution
The compound is involved in high-yielding intramolecular aromatic nucleophilic substitutions, as explored by Fekner et al. (2003). This process occurs under mild conditions and is integral in chemical synthesis, impacting the development of various pharmaceutical compounds (Fekner et al., 2003).
Interaction with DNA
The interaction between new benzimidazole molecules, including this compound, and DNA has been studied by Catalán et al. (2010). The electrochemical properties of these interactions were assessed, providing insights into the potential use of these molecules in DNA-related applications (Catalán et al., 2010).
Vasorelaxant Properties
Estrada-Soto et al. (2006) investigated the relaxant activity of 2-(substituted phenyl)-1H-benzimidazoles on isolated rat aortic rings. This study contributes to understanding the potential use of these compounds in treating cardiovascular conditions like hypertension (Estrada-Soto et al., 2006).
Antibacterial Activity
Chaudhari et al. (2020) described the synthesis of N-substituted benzimidazoles, including derivatives of this compound, which exhibited significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). This highlights their potential as novel antibacterial agents (Chaudhari et al., 2020).
Antimicrobial and Anticancer Agents
A study by Pham et al. (2022) on N,2,6-Trisubstituted 1H-benzimidazole derivatives, which include this compound derivatives, revealed their potential as new scaffolds for antimicrobial and anticancer agents. This study provides a pathway for the development of novel therapeutics in these fields (Pham et al., 2022).
Anthelmintic Activity
Tajane et al. (2021) synthesized benzimidazole derivatives for anthelmintic activity. Their study included derivatives of this compound, demonstrating their potential use in treating parasitic worm infections (Tajane et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds based on a (2-nitrophenyl)methanol scaffold have been shown to be promising inhibitors of pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .
Mode of Action
Similar compounds have been found to display anti-biofilm activity and a tight-binding mode of action . This suggests that 2-(2-Nitrophenyl)-1H-benzimidazole may interact with its targets in a similar manner, leading to changes in the biochemical pathways of the organism.
Biochemical Pathways
These signal molecules play a crucial role in quorum sensing, a process that allows bacteria to communicate and coordinate their behavior .
Result of Action
Similar compounds have been found to display anti-biofilm activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-(2-Nitrophenyl)-1H-benzimidazole plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode of action, which inhibits the enzyme’s activity and subsequently affects the production of signal molecules. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, this compound can disrupt quorum sensing, a cell-to-cell communication mechanism, thereby affecting biofilm formation and virulence
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. By binding to the active site of enzymes like PqsD, this compound inhibits their catalytic activity, leading to a decrease in the production of key signal molecules . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in various cellular processes.
Properties
IUPAC Name |
2-(2-nitrophenyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPPXVVTXDVWAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176579 | |
Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-58-4 | |
Record name | 2-(2′-Nitrophenyl)benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-(2-Nitrophenyl)-1H-benzimidazole derivatives against HIV-1 reverse transcriptase?
A1: While this compound itself hasn't been extensively studied for anti-HIV activity, its derivatives, particularly those with a benzoyl group at the N1 position, show promising activity against HIV-1 reverse transcriptase (RT) []. Molecular docking studies suggest that these active compounds bind to the enzyme's active site, adopting a butterfly-like conformation. The benzoyl moiety interacts with a hydrophobic region formed by amino acids Tyrosine 81, Tyrosine 88, and Tryptophan 229 []. This binding interaction likely interferes with the enzyme's function, ultimately inhibiting viral replication.
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of the nitro group at the ortho position of the phenyl ring in this compound facilitates intramolecular nucleophilic aromatic substitution (SNAr) reactions. This reactivity arises from the electron-withdrawing nature of the nitro group, which activates the ortho position towards nucleophilic attack. For instance, alkoxide nucleophiles can displace the nitro group under mild conditions []. This unique reactivity makes this compound a versatile building block for synthesizing more complex molecules.
Q3: Can this compound be used as a scaffold for designing inhibitors of bacterial DNA gyrase B?
A3: Yes, computational studies have identified this compound derivatives as potential inhibitors of Escherichia coli DNA gyrase B []. Specifically, the 2,5(6)-substituted benzimidazole derivatives are predicted to form key hydrogen bonds with essential residues in the enzyme's active site, including Asparagine 46, Aspartic acid 73, and Aspartic acid 173 []. This suggests that these derivatives could interfere with the enzyme's function, potentially leading to antibacterial activity.
Q4: How does N-substitution affect the electron spin resonance (ESR) behavior of this compound?
A4: Studies have shown that N-substitution significantly impacts the electron spin resonance (ESR) spectra of this compound radical anions []. Specifically, the hyperfine coupling constants, which reflect the interactions between the unpaired electron and nearby nuclei, are altered by the presence and nature of N-substituents. For instance, benzoyl and acetyl groups at the N1 position lead to distinct ESR spectral patterns compared to the unsubstituted parent compound []. These findings highlight the influence of substituents on the electronic structure and properties of this compound derivatives.
Q5: What is the crystal structure of this compound?
A5: X-ray crystallography studies have revealed that in the solid state, the benzimidazole and phenyl rings in this compound are not coplanar. Instead, they adopt a dihedral angle of 40.08° []. The molecules form chains along the crystallographic b-axis through intermolecular N—H⋯N hydrogen bonds. Furthermore, these chains are interconnected by C—H⋯O hydrogen bonds, resulting in a two-dimensional network structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.